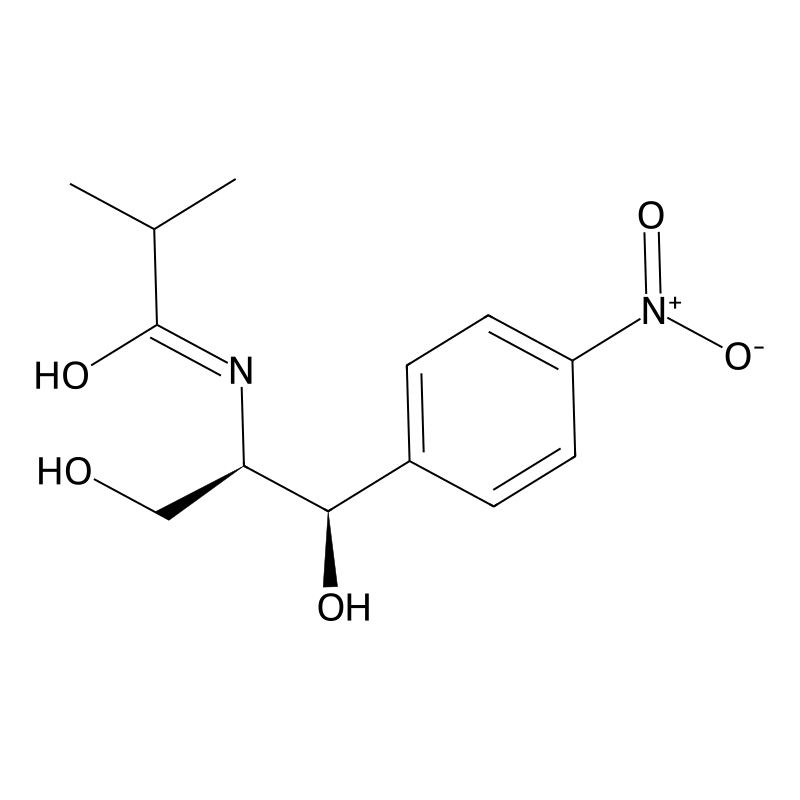

Corynecin III

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Corynecin III is a naturally occurring antibiotic isolated from the bacterium Corynebacterium hydrocarboclastus []. While not used clinically due to its lower potency compared to its close relative chloramphenicol, Corynecin III holds value in scientific research for several reasons:

Understanding Antibiotic Mechanisms:

Corynecin III shares a similar structure and mechanism of action with chloramphenicol, both binding to the bacterial ribosome and inhibiting protein synthesis [, ]. Studying Corynecin III alongside chloramphenicol allows researchers to gain insights into the structure-activity relationship of these antibiotics and identify key functional groups crucial for their antibacterial activity []. This knowledge can be valuable in designing and developing novel antibiotics with improved potency and broader spectrum efficacy.

Investigating Antibiotic Resistance:

The emergence of antibiotic-resistant bacteria poses a significant global health challenge. Corynecin III can be used as a research tool to study how bacteria develop resistance to chloramphenicol and related antibiotics. By exposing bacteria to Corynecin III and analyzing the mutations that arise, researchers can gain insights into the mechanisms of resistance and develop strategies to combat them [].

Exploring Alternative Therapeutic Applications:

While not suitable for clinical use due to its limited potency, Corynecin III's unique properties might hold potential for alternative therapeutic applications beyond bacterial infections. For instance, research suggests that Corynecin III exhibits antitumor activity against certain cancer cell lines []. Further studies are needed to explore this potential and determine its safety and efficacy in preclinical and clinical settings.

Chemical and Biological Tool:

Corynecin III's specific binding to the bacterial ribosome makes it a valuable tool for studying protein synthesis and ribosomal function in bacteria. Researchers can utilize Corynecin III to probe the structure and function of the ribosome, as well as its role in various cellular processes [].

Corynecin III is a naturally occurring antibiotic compound belonging to the class of chloramphenicol-like antibiotics. It is produced by the bacterium Corynebacterium hydrocarboclastus and exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, although it is noted to be less potent than chloramphenicol . The compound's structural formula is characterized by a complex arrangement that contributes to its biological activity, making it a subject of interest in microbiological and pharmaceutical research.

- Oxidation: The nitro group can be reduced to an amino group under specific conditions.

- Reduction: Various derivatives can be formed through reduction reactions.

- Substitution: The acyl group may be substituted with other functional groups, which can alter biological activity.

These reactions enable the modification of Corynecin III to enhance its efficacy or reduce side effects.

Corynecin III exhibits significant antibacterial properties, functioning primarily by inhibiting bacterial protein synthesis. This mechanism is similar to that of chloramphenicol, wherein Corynecin III binds to the 50S ribosomal subunit of bacteria, preventing peptide bond formation and consequently halting protein synthesis. This action leads to bacterial cell death, making it effective against a broad spectrum of bacterial pathogens .

The synthesis of Corynecin III typically involves fermentation processes using Corynebacterium hydrocarboclastus. The bacterium is cultured in a medium containing n-paraffin as the sole carbon source, which stimulates the production of corynecins. Following fermentation, extraction and purification techniques such as chromatography are employed to isolate Corynecin III from the culture medium .

Corynecin III has potential applications in various fields, including:

- Antibiotic Development: Due to its antibacterial properties, it can be used in developing new antibiotics.

- Research: It serves as a tool for studying bacterial resistance mechanisms and protein synthesis inhibition.

- Pharmaceuticals: Its derivatives may be explored for therapeutic uses in treating bacterial infections

Studies on Corynecin III have highlighted its interactions with various biological systems. It primarily interacts with bacterial ribosomes, inhibiting protein synthesis. Additionally, research indicates that environmental factors such as the presence of specific amino acids can influence the production levels of Corynecin III and related compounds .

Corynecin III shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Source | Activity Level | Unique Features |

|---|---|---|---|

| Chloramphenicol | Streptomyces venezuelae | High | Broad-spectrum antibiotic |

| Corynecin II | Corynebacterium sp. | Moderate | Similar structure but less potent |

| Corynecin I | Corynebacterium sp. | Low | Less effective against Gram-negative |

| Thiamphenicol | Synthetic | High | Used for treating infections resistant to chloramphenicol |

Corynecin III's unique position lies in its moderate potency against a wide range of bacteria while being structurally related to more potent antibiotics like chloramphenicol. Its production from specific bacterial strains also differentiates it from synthetic alternatives like thiamphenicol.

Corynecin III, a chloramphenicol-like antibiotic, was first isolated in 1972 from Corynebacterium hydrocarboclastus strains grown on n-paraffin hydrocarbons (C12–C14). Early fermentation studies demonstrated that this bacterium produces a mixture of corynecins (I, II, III, IV, V) when cultivated on hydrocarbon-based media, with Corynecin III being a predominant component under specific conditions. The initial discovery highlighted its structural similarity to chloramphenicol, prompting further characterization of its antibacterial properties and biosynthetic pathways.

Classification as a Chloramphenicol-like Antibiotic

Corynecin III belongs to the acyl nitrophenylpropylamine class of antibiotics, structurally analogous to chloramphenicol. It shares a core scaffold consisting of a p-nitrophenyl group linked to a 1,3-propanediol backbone, with variations in the acyl substituent at the C1 position. Unlike chloramphenicol, which bears a dichloroacetyl group, Corynecin III features an isobutyryl (2-methylpropanoyl) substitution, contributing to its distinct pharmacological profile.

Taxonomic Context and Producer Organisms

Corynebacterium hydrocarboclastus is a Gram-positive, aerobic bacterium classified within the Corynebacterium genus, which includes both commensal and pathogenic species. This species is notable for its hydrocarbon-degrading capabilities and biosynthetic versatility, producing secondary metabolites such as corynecins and biosurfactants. Phylogenetically, C. hydrocarboclastus is closely related to Corynebacterium glutamicum and Corynebacterium petrophilum, which are industrially relevant for amino acid production.

Significance in Natural Product Antibiotic Research

Corynecin III serves as a critical tool in antibiotic research due to its structural and functional relationship to chloramphenicol. It has been employed as a bioisostere to study ribosomal binding interactions and resistance mechanisms, particularly in understanding the DraE virulence factor in pathogens. Additionally, its discovery underscores the potential of hydrocarbon-utilizing bacteria as untapped sources of novel antimicrobial agents, offering insights into biosynthetic pathways for antibiotic development.

Precursor Incorporation Studies

Comprehensive precursor incorporation studies have elucidated the biosynthetic origins of Corynecin III in producer organisms, primarily Corynebacterium hydrocarboclastus [1] [2]. These investigations employed radioactively labeled precursors to trace the incorporation patterns and identify the metabolic pathways contributing to the final antibiotic structure.

The most significant finding regarding Corynecin III biosynthesis involves the incorporation of L-Valine-U-14C, which demonstrated high specificity of approximately 25% incorporation efficiency into the isobutyryl group of the molecule [1] [2] [3]. This incorporation pattern provides direct evidence that the N-acyl side chain characteristic of Corynecin III originates from valine catabolism rather than direct fatty acid biosynthesis pathways [1] [2].

Shikimic acid-U-14C incorporation studies revealed approximately 15% incorporation efficiency, with the label being specifically incorporated into the aromatic ring portion of corynecins [4] [5]. Degradation analysis of labeled corynecins confirmed that shikimic acid serves as the precursor for the p-nitrophenylserinol core structure through the shikimate pathway [4] [5]. This finding establishes the connection between primary aromatic amino acid metabolism and corynecin biosynthesis.

p-Aminophenylalanine was identified as a crucial intermediate in the biosynthetic pathway [6] [7]. The compound accumulated in culture broths of Corynebacterium hydrocarboclastus, and its intracellular pool decreased proportionally with corynecin production progress [6] [7]. When p-aminophenylethylalcohol, a specific inhibitor of corynecin biosynthesis, was added to cultures, it caused accumulation of p-aminophenylalanine along with other aromatic amines related to corynecins [6] [7].

Contrasting with the efficient incorporation of valine-derived precursors, propionic acid-U-14C showed poor incorporation efficiency (less than 5%) into Corynecin III, with a relatively high degree of radioactivity randomization [1] [2]. This observation suggests that direct incorporation of fatty acids into the N-acyl groups is not the primary biosynthetic route, supporting the amino acid catabolism pathway for acyl group formation.

Enzymatic Steps in the Biosynthetic Route

The enzymatic machinery responsible for Corynecin III biosynthesis involves multiple interconnected pathways that converge to form the final antibiotic structure. The biosynthetic route can be divided into distinct phases: isobutyryl group formation, aromatic core synthesis, and final assembly reactions.

The formation of the isobutyryl group proceeds through the branched-chain amino acid biosynthetic pathway, specifically the valine biosynthetic enzymes [8]. Acetohydroxyacid synthase encoded by ilvBN genes catalyzes the first committed step, condensing two molecules of pyruvate to form acetohydroxyacid [8]. This enzyme exhibits feedback inhibition by branched-chain amino acids and competitive inhibition by α-ketoisovalerate, which may regulate the flux toward Corynecin III production [8].

Acetohydroxyacid isomeroreductase (encoded by ilvC) catalyzes the second step, converting acetohydroxyacid to dihydroxyisovalerate through a NADPH-dependent reduction coupled with an isomerization reaction [8]. Dihydroxyacid dehydratase (encoded by ilvD) performs the third enzymatic step, removing water to form α-ketoisovalerate, the direct precursor to the isobutyryl group [8].

The branching point in the pathway involves transaminase B (encoded by ilvE), which normally converts α-ketoisovalerate to L-valine [8]. However, in corynecin-producing conditions, α-ketoisovalerate can be alternatively processed through decarboxylation and CoA activation to form isobutyryl-CoA, the activated acyl donor for N-acylation reactions [1] [2].

The aromatic core biosynthesis utilizes the shikimate pathway, beginning with the condensation of phosphoenolpyruvate and erythrose-4-phosphate by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (encoded by aroG) [9]. 3-Dehydroquinate synthase (encoded by aroB) and shikimate dehydrogenase (encoded by aroE) represent key regulatory enzymes in this pathway [9]. Enhanced expression of these genes significantly increases shikimic acid production, which serves as the precursor pool for aromatic amino acid derivatives required in corynecin biosynthesis [9].

The conversion of shikimate pathway intermediates to p-aminophenylalanine involves specialized enzymes that modify the standard aromatic amino acid biosynthetic route [6] [7]. The specific enzymatic steps leading from prephenate to p-aminophenylalanine remain incompletely characterized, but evidence suggests involvement of modified prephenate dehydratase and aminotransferase activities [6] [7].

Origin of the N-Acyl Group

Role of L-Valine in Isobutyryl Group Formation

The biosynthetic origin of the isobutyryl group in Corynecin III has been definitively traced to L-valine catabolism through comprehensive isotopic labeling studies [1] [2] [3]. When L-Valine-U-14C was fed to Corynebacterium hydrocarboclastus cultures, the radioactive label was efficiently incorporated into Corynecin III with high specificity, demonstrating that valine serves as the primary carbon source for the N-acyl side chain [1] [2].

The metabolic conversion of L-valine to the isobutyryl group follows the standard branched-chain amino acid catabolism pathway. L-valine undergoes transamination by branched-chain aminotransferase to form α-ketoisovalerate [1] [2] [8]. This reaction represents a critical branch point in the biosynthetic network, where α-ketoisovalerate can either be converted back to L-valine through reductive amination or proceed toward isobutyryl-CoA formation through oxidative decarboxylation [8].

The enzymatic machinery for α-ketoisovalerate processing involves branched-chain α-keto acid dehydrogenase complex, which catalyzes the oxidative decarboxylation to form isobutyryl-CoA [8]. This CoA-activated intermediate serves as the direct acyl donor for the N-acylation reaction that introduces the isobutyryl group into the Corynecin III structure [1] [2].

Regulation of valine catabolism toward isobutyryl group formation involves multiple control mechanisms. Acetohydroxyacid synthase activity is subject to competitive inhibition by α-ketoisovalerate, creating a feedback mechanism that modulates the flux through the valine biosynthetic pathway [8]. Additionally, the availability of α-ketoisovalerate for isobutyryl-CoA formation depends on the balance between anabolic (valine biosynthesis) and catabolic (energy generation) demands of the cell [8].

Involvement of α-Ketoisovalerate Intermediates

α-Ketoisovalerate functions as the central intermediate linking L-valine metabolism to isobutyryl group formation in Corynecin III biosynthesis [1] [2] [3]. Direct feeding experiments with α-ketoisovalerate-14C demonstrated moderate to efficient incorporation into the isobutyryl group, confirming its role as an immediate precursor [1] [2].

The metabolic fate of α-ketoisovalerate in corynecin-producing cells involves competing enzymatic reactions. The standard cellular machinery directs α-ketoisovalerate toward L-valine formation through transaminase B activity [8]. However, under conditions favoring corynecin production, alternative enzymatic activities promote the conversion of α-ketoisovalerate to isobutyryl-CoA through the branched-chain α-keto acid dehydrogenase pathway [8].

The regulation of α-ketoisovalerate metabolism involves substrate availability and enzyme expression levels. Studies in Corynebacterium glutamicum, a related species, demonstrated that deletion of transaminase B (encoded by ilvE) redirects α-ketoisovalerate toward CoA activation and subsequent utilization in biosynthetic pathways [8]. This metabolic redirection supports higher production of α-ketoisovalerate-derived products, including compounds with isobutyryl modifications [8].

α-Ketoisovalerate pools in corynecin-producing cultures are maintained through the coordinated activity of biosynthetic and catabolic enzymes. The acetohydroxyacid synthase, acetohydroxyacid isomeroreductase, and dihydroxyacid dehydratase enzymes of the valine biosynthetic pathway continuously generate α-ketoisovalerate from pyruvate precursors [8]. Simultaneously, specialized enzymes involved in corynecin biosynthesis utilize this α-ketoisovalerate pool for isobutyryl-CoA formation and subsequent N-acylation reactions [1] [2].

Carbon Labeling and Tracer Studies

Sophisticated carbon labeling and tracer studies have provided detailed insights into the metabolic pathways contributing to Corynecin III biosynthesis, revealing the specific carbon flow patterns and enzymatic transformations involved in N-acyl group formation [1] [2] [3] [10].

14C-uniformly labeled L-valine experiments demonstrated approximately 25% incorporation efficiency into the isobutyryl group of Corynecin III [1] [2] [3]. The high specificity of this incorporation, coupled with the absence of significant randomization of radioactivity, indicates that valine catabolism proceeds through a direct metabolic pathway without extensive carbon scrambling through central metabolic intermediates [1] [2].